Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate
CAS No.:
Cat. No.: VC11153474
Molecular Formula: C11H12N2O3S
Molecular Weight: 252.29 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate -](/images/structure/VC11153474.png)
Specification
Molecular Formula | C11H12N2O3S |
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Molecular Weight | 252.29 g/mol |
IUPAC Name | methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate |
Standard InChI | InChI=1S/C11H12N2O3S/c1-6-7(2)17-10-9(6)11(15)13(5-12-10)4-8(14)16-3/h5H,4H2,1-3H3 |
Standard InChI Key | DGVNQJDBEYVYHF-UHFFFAOYSA-N |
SMILES | CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)OC)C |
Canonical SMILES | CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)OC)C |
Introduction
Structural and Chemical Characteristics
The molecular structure of methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate comprises a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with methyl groups at positions 5 and 6, an oxo group at position 4, and a methyl acetate moiety at position 3. The molecular formula is C₁₂H₁₄N₂O₃S, with a molecular weight of 278.32 g/mol. Key structural features include:
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A bicyclic thieno[2,3-d]pyrimidine system.
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Electron-withdrawing oxo and ester groups.
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Methyl substituents enhancing lipophilicity.
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₂H₁₄N₂O₃S |
Molecular Weight | 278.32 g/mol |
Melting Point | 180–182°C (estimated) |
Solubility | Soluble in DMSO, DMF |
The compound’s infrared (IR) spectrum typically shows absorption bands for C=O (1670–1700 cm⁻¹) and C-O (1250–1300 cm⁻¹) groups, while nuclear magnetic resonance (NMR) spectra reveal distinct signals for methyl (δ 2.1–2.3 ppm) and ester (δ 3.7–3.9 ppm) protons .
Synthesis and Optimization
Synthetic Pathways
The synthesis of methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate follows a multi-step protocol adapted from methods used for analogous thieno[2,3-d]pyrimidine derivatives :
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Formation of Thieno[2,3-d]pyrimidine Core:
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is condensed with urea or thiourea under acidic conditions to yield the pyrimidine ring. For the target compound, potassium thiocyanate and hydrochloric acid are used to generate a thioxo intermediate, which is subsequently alkylated. -
Esterification:
Reaction of the intermediate with methyl chloroacetate in the presence of potassium hydroxide introduces the methyl acetate group.
Table 2: Key Synthesis Steps and Conditions
Step | Reagents/Conditions | Product | Yield |
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1 | KSCN, HCl, dioxane, reflux | 5,6-Dimethyl-2-thioxo-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | 70% |
2 | Methyl chloroacetate, KOH, ethanol | Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate | 58% |
Industrial Scalability
Industrial production employs continuous flow reactors to enhance yield (up to 65%) and reduce reaction times. Purification via recrystallization from ethanol ensures >95% purity .
Biological Activity and Mechanisms
Antimicrobial Properties
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate exhibits broad-spectrum antimicrobial activity. In vitro studies against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) of 12.5–25 µg/mL, comparable to ampicillin . The mechanism involves inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication.
Applications in Drug Development
Lead Compound Optimization
Structural modifications, such as replacing the methyl ester with hydrazide groups, have enhanced bioavailability and target selectivity. For example, hydrazide derivatives show 3-fold higher potency against Mycobacterium tuberculosis .
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